N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a phenylcarbamoyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit the activity of pro-inflammatory cytokines or enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(2-(3-phenylureido)phenyl)benzenesulfonamide
Uniqueness
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of a benzofuran ring and a thiadiazole ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H12N4O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H12N4O3S/c23-17(13-10-26-22-21-13)20-15-12-8-4-5-9-14(12)25-16(15)18(24)19-11-6-2-1-3-7-11/h1-10H,(H,19,24)(H,20,23) |
InChI Key |
XTVPCFMWFYVDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4 |
Origin of Product |
United States |
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